molecular formula C9H12N2O4 B1301093 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid CAS No. 386715-41-9

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid

Cat. No.: B1301093
CAS No.: 386715-41-9
M. Wt: 212.2 g/mol
InChI Key: SDYFADHIGDAJDG-UHFFFAOYSA-N
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Description

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a propanoic acid group at position 2. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 4 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.

    Attachment of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) on the pyrimidine ring is replaced by a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include alcohols, aldehydes, or reduced pyrimidine derivatives.

    Substitution: Products may include this compound derivatives with various substituted functional groups.

Scientific Research Applications

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting pyrimidine-related pathways.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the propanoic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4,6-Dimethoxypyrimidin-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

    3-(4,6-Dimethoxypyrimidin-2-yl)butanoic acid: Similar structure but with a butanoic acid group instead of a propanoic acid group.

    3-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a propanoic acid group.

Uniqueness

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid is unique due to its specific combination of a pyrimidine ring with methoxy groups and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-14-7-5-8(15-2)11-6(10-7)3-4-9(12)13/h5H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYFADHIGDAJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371210
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-41-9
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid
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